molecular formula C16H13BrN2S B11096783 2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11096783
M. Wt: 345.3 g/mol
InChI Key: CKSUVYJFIXDPPF-UHFFFAOYSA-N
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Description

2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that features a bromobenzyl group, a sulfanyl linkage, and a cyanide group attached to a dihydro-cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting with the preparation of the bromobenzyl sulfanyl intermediate. This intermediate is then reacted with a dihydro-cyclopenta[b]pyridine derivative under specific conditions to introduce the cyanide group. Common reagents used in these reactions include bromobenzyl chloride, thiourea, and potassium cyanide. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the cyanide group may interact with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMOBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanide group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrN2S/c17-14-6-4-11(5-7-14)10-20-16-13(9-18)8-12-2-1-3-15(12)19-16/h4-8H,1-3,10H2

InChI Key

CKSUVYJFIXDPPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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